molecular formula C15H15N3O4S B2750110 N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide CAS No. 896297-78-2

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide

Cat. No.: B2750110
CAS No.: 896297-78-2
M. Wt: 333.36
InChI Key: VUEVPXHBUMHAMH-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzyme succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.

Mode of Action

Based on the activity of similar compounds, it may interact with its target enzyme (like sdh) through hydrogen bonding . This interaction could potentially inhibit the enzyme’s activity, leading to changes in cellular metabolism.

Biochemical Pathways

The inhibition of SDH can disrupt the citric acid cycle and the electron transport chain . These pathways are essential for energy production in cells. Disruption of these pathways can lead to a decrease in ATP production, affecting various cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a nitrobenzamide compound. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide: Similar structure but with a different position of the nitro group.

    N,4,5-trimethyl-2-(2-aminobenzamido)thiophene-3-carboxamide: Contains an amino group instead of a nitro group.

Uniqueness

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 2-position of the benzamido moiety can enhance its electron-withdrawing properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N,4,5-trimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)23-15(12(8)14(20)16-3)17-13(19)10-6-4-5-7-11(10)18(21)22/h4-7H,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVPXHBUMHAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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